REACTION_CXSMILES
|
[F:1][CH:2]([F:6])[C:3](O)=[O:4].C(Cl)(=O)C(Cl)=O.Cl.[CH3:14][NH:15][O:16][CH3:17].CC1C=CC=C(C)N=1>ClCCl>[CH3:14][N:15]([O:16][CH3:17])[C:3](=[O:4])[CH:2]([F:6])[F:1] |f:2.3|
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)F
|
Name
|
|
Quantity
|
5.69 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
19.86 mL
|
Type
|
reactant
|
Smiles
|
CC1=NC(=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 35° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled to -20° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature over 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
then quenched by the addition of ice and water
|
Type
|
ADDITION
|
Details
|
Orthophosphoric acid (2M) was added until the aqueous layer
|
Type
|
CUSTOM
|
Details
|
The aqueous and organic phases were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with 2M orthophosphoric acid (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(C(F)F)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.72 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |